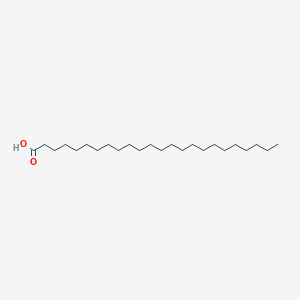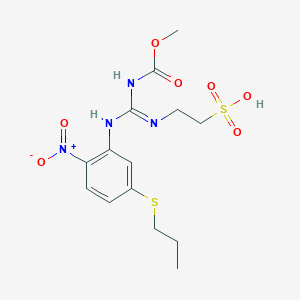
Azaperol
Descripción general
Descripción
Azaperol is a pyridinylpiperazine and butyrophenone agent that is capable of eliciting neuroleptic sedative and antiemetic effects . It is predominantly employed as a veterinary tranquilizer, mainly for pigs and elephants . More rarely, it may be used in humans as an antipsychotic drug .
Synthesis Analysis
A method for the enrichment of azaperone and azaperol in swine adipose samples has been proposed . The azaperone and azaperol in swine adipose were extracted by 1% (v/v) ammoniated acetonitrile at 55 °C . A medium-chain fatty acid as switchable-hydrophilicity solvent is used for further enrichment and purification .
Molecular Structure Analysis
Azaperol has a molecular formula of C19H24FN3O . Its average mass is 329.412 Da and its monoisotopic mass is 329.190338 Da .
Chemical Reactions Analysis
A CO2 effervescence–assisted emulsification microextraction method using an efficient switchable solvent was proposed for the enrichment of azaperone and azaperol . The main parameters were optimized as follows: 100 mg octanoic acid, 0.3 mL acetic acid–water solution (1:1, v/v), and 0.5 mL 3.0 mol L−1 Na2CO3 solution .
Physical And Chemical Properties Analysis
Azaperol has a molecular weight of 329.41 . Its density is 1.2±0.1 g/cm3, boiling point is 501.7±50.0 °C at 760 mmHg, and vapour pressure is 0.0±1.4 mmHg at 25°C . The index of refraction is 1.577 .
Aplicaciones Científicas De Investigación
Detection in Animal Tissues
Azaperol, along with Azaperone, is often used in animal husbandry, particularly in pigs. A precise and accurate method for the simultaneous determination of Azaperone and Azaperol in meat tissues has been developed . This method is based on LC separation and UV-Vis detection . It’s especially useful for many laboratories that do not have sophisticated equipment .
Food Safety
Azaperol residues can be found in animal-derived foods, particularly in swine adipose samples . A CO2 effervescence–assisted emulsification microextraction method (CO2 –EA–EME) using an efficient switchable solvent was proposed for the enrichment of Azaperone and Azaperol in swine adipose samples . This method is important for ensuring food safety.
Veterinary Medicine
Azaperol is a butyrophenone neuroleptic drug with sedative and antiemetic effects, which is used mainly in pigs for anesthesia and to reduce aggression in farmed pigs . It is rapidly absorbed, distributed to tissues, and metabolized mainly to Azaperol .
Stress Management in Animals
Pigs are extremely susceptible to stress, and breeders use drugs like Azaperol to minimize the risk of animal death and to maintain a high quality of meat . Meat from stressed animals is very hard and tasteless , so Azaperol plays a crucial role in maintaining meat quality.
Regulatory Compliance
In China, the Ministry of Agriculture of the People’s Republic of China has introduced laws regarding the maximum residue limits of the veterinary drug in food of animal origin . The draft MRL of Azaperone were set at 60 μg kg −1 for swine muscle and adipose tissue and 100 μg kg −1 for swine liver and kidney . Thus, it is of great importance to develop a sensitive, rapid, and simple method for the determination of Azaperone and Azaperol in animal-derived foods .
Pharmacological Research
Since Azaperol shows weak but similar pharmacological activities to Azaperone, the maximum residue limits (MRL) are often expressed as the sum of Azaperone and Azaperol . This makes Azaperol an important compound in pharmacological research.
Mecanismo De Acción
Target of Action
Azaperol primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties, similar to other drugs such as haloperidol .
Mode of Action
Azaperol interacts with its targets by blocking dopamine receptors in the brain . It is thought to antagonize apomorphine and amphetamine-induced behavioral effects, which are mediated by brain catecholamines, especially dopamine .
Biochemical Pathways
It is known that azaperol, as a dopamine d2-antagonist, can inhibit the prolactin inhibiting factor at the hypothalamo-pituitary level, leading to an enhanced prolactin release from the pituitary gland . This increased serum prolactin levels further result in an increased progestative status of the female genital tract and an increased mammary gland stimulation .
Pharmacokinetics
Azaperol is rapidly absorbed, distributed to tissues, and metabolized mainly to azaperol . The metabolism of Azaperol is hepatic . The elimination half-life of Azaperol is approximately 4 hours .
Result of Action
The molecular and cellular effects of Azaperol’s action include neuroleptic sedative and antiemetic effects . It may cause hypotension and while it has minimal effects on respiration in pigs, high doses in humans can cause respiratory depression .
Action Environment
The action, efficacy, and stability of Azaperol can be influenced by various environmental factors. For instance, the extraction of Azaperol from swine adipose samples can be affected by the temperature, with optimal extraction occurring at 55°C
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYAFNPMXCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950731 | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azaperol | |
CAS RN |
2804-05-9 | |
| Record name | Azaperol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)







![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)



